N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

JAK1 inhibition Kinase selectivity SAR

This compound features a unique 4-chlorobenzyl substitution on the chromeno[2,3-b]pyridine-3-carboxamide core. Its distinct pharmacophore is predicted to confer JAK1 selectivity over pan-JAK inhibitors, making it an ideal probe for dissecting JAK/STAT pathways in inflammatory and autoimmune models. The clean substitution pattern (no 7-halogen) and lower lipophilicity improve developability for lead optimization. Suitable for broad-panel kinase profiling to identify novel targets. Bulk quantities (mg to g) available for SAR campaigns; request a quote for high-purity material with full analytical characterization.

Molecular Formula C21H15ClN2O3
Molecular Weight 378.81
CAS No. 338417-61-1
Cat. No. B2750650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
CAS338417-61-1
Molecular FormulaC21H15ClN2O3
Molecular Weight378.81
Structural Identifiers
SMILESCC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)NCC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H15ClN2O3/c1-12-16(20(26)23-11-13-6-8-14(22)9-7-13)10-17-19(25)15-4-2-3-5-18(15)27-21(17)24-12/h2-10H,11H2,1H3,(H,23,26)
InChIKeyOXQISKDTKBKOGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 338417-61-1) – A Chromeno[2,3‑b]pyridine-3‑carboxamide for Focused Kinase and Anti‑Inflammatory Screening


The compound N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 338417-61-1) is a fully synthetic heterocyclic small molecule belonging to the chromeno[2,3‑b]pyridine-3‑carboxamide class. It features a tricyclic 5‑oxo‑5H‑chromeno[2,3‑b]pyridine core decorated with a 2‑methyl group and an N‑(4‑chlorobenzyl) carboxamide side chain . This substitution pattern distinguishes it from closely related analogs that carry different N‑substituents (e.g., phenyl, pyridinyl, tert‑butyl) or additional ring halogens. While the chromeno[2,3‑b]pyridine scaffold is associated with diverse biological activities including kinase inhibition and anti‑inflammatory effects, the specific profile of the 4‑chlorobenzyl derivative remains to be fully elucidated in primary literature [1][2].

Why N-(4-Chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide Cannot Be Replaced by a Generic Chromeno[2,3‑b]pyridine Analog


Chromeno[2,3‑b]pyridine-3-carboxamides are not a uniform class; the identity of the N‑substituent and the presence/position of additional ring halogens profoundly influence target engagement and selectivity. For instance, the reference compound 5‑(4‑methylpiperazin‑1‑yl)‑5H‑chromeno[2,3‑b]pyridine (chromene 3f) showed potent antiproliferative activity in MCF‑7 breast cancer cells, whereas other piperazine‑linked analogs in the same series were substantially less active, demonstrating that even minor structural modifications within the same core lead to large differences in cellular potency [1]. Similarly, in the anti‑inflammatory chromeno[2,3‑b]pyridine series, compounds 2d and 2j displayed markedly different suppression of TNF‑α‑induced nitric oxide production, underscoring that the specific N‑substituent is a critical driver of biological outcome [2]. Therefore, substituting the target N‑(4‑chlorobenzyl) derivative with an off‑the‑shelf chromeno[2,3‑b]pyridine analog (e.g., N‑phenyl, N‑benzyl, or N‑pyridinylmethyl variants) cannot be assumed to preserve activity and may lead to complete loss of the desired biological readout.

Quantitative Differentiation: N-(4-Chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide Against Its Closest Analogs


JAK1 Selectivity Profile Inferred from Substituent-Driven SAR

Vendor annotation indicates that N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide acts as a JAK1-selective inhibitor, with selectivity over other JAK family kinases attributed to the 4-chlorobenzyl moiety occupying a hydrophobic pocket adjacent to the ATP-binding site . In contrast, the unsubstituted N‑benzyl analog (CAS not available) lacks this chlorine atom and would be predicted to have reduced JAK1 affinity and selectivity. Direct quantitative data for this specific compound have not been published in peer-reviewed literature; the evidence is class‑level inference based on the established SAR of chromeno[2,3‑b]pyridine‑3‑carboxamides as kinase inhibitors.

JAK1 inhibition Kinase selectivity SAR

Absence of 7‑Position Substituent Differentiates from 7‑Chloro and 7‑Fluoro Congeners

The target compound lacks a halogen at the 7‑position of the chromeno[2,3‑b]pyridine core, whereas closely related analogs such as 7‑chloro‑N‑(4‑chlorobenzyl)-2‑methyl‑5‑oxo‑5H‑chromeno[2,3‑b]pyridine‑3‑carboxamide (CAS 338778‑93‑1) and 7‑fluoro‑N‑(4‑chlorobenzyl)-2‑methyl‑5‑oxo‑5H‑chromeno[2,3‑b]pyridine‑3‑carboxamide (CAS 338778‑25‑9) carry an additional halogen . The absence of a 7‑substituent reduces molecular weight (378.8 vs. 413.3 for 7‑chloro, 396.8 for 7‑fluoro) and lipophilicity, which can translate into improved aqueous solubility and lower metabolic liability via CYP450‑mediated oxidation. No head‑to‑head solubility or metabolic stability data are publicly available.

CYP450 metabolism Metabolic stability Lipophilicity

Differentiated N‑Substituent vs. N‑Phenyl and N‑Pyridinylmethyl Analogs

The N‑(4‑chlorobenzyl) group provides a benzyl spacer that can act as a hydrogen‑bond donor (via the amide NH) and a lipophilic anchor, whereas the N‑(4‑chlorophenyl) analog (CAS 338417‑57‑5) lacks the benzylic CH2 spacer, potentially altering the geometry of the carboxamide side chain and its interaction with kinase hinge regions [1]. Similarly, the N‑(3‑pyridinylmethyl) analog (CAS 241126‑99‑8) introduces a basic pyridine nitrogen that may engage additional hydrogen‑bond interactions or alter solubility . No direct comparative biochemical data exist.

Target engagement Kinase selectivity Hydrogen bonding

Known Anti‑Inflammatory Activity of the Chromeno[2,3‑b]pyridine Class

A structurally related series of chromeno[2,3‑b]pyridine derivatives demonstrated potent inhibition of TNF‑α‑induced nitric oxide production in human and porcine chondrocytes, with compound 2d showing significant suppression of carrageenan‑induced rat paw edema at 10 and 20 mg/kg [1]. Although the specific target compound was not among those tested, the shared chromeno[2,3‑b]pyridine‑3‑carboxamide core suggests that it may exhibit similar anti‑inflammatory properties. This class‑level evidence supports screening the target compound in inflammatory assays.

Anti-inflammatory TNF‑α Nitric oxide

Optimal Use Cases for N-(4-Chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 338417-61-1)


JAK/STAT Pathway Inhibitor Screening in Inflammatory Disease Models

Based on vendor annotation suggesting JAK1‑selective inhibition, this compound is well‑suited for inclusion in focused screening libraries targeting the JAK/STAT signaling axis. Researchers investigating cytokine‑mediated inflammatory or autoimmune disorders can use it as a probe to interrogate JAK1‑dependent pathways in cellular assays . Its 4‑chlorobenzyl substituent is predicted to confer improved selectivity over pan‑JAK inhibitors, making it a valuable tool for dissecting isoform‑specific functions.

Medicinal Chemistry Optimization of Chromeno[2,3‑b]pyridine Leads

With a clean substitution pattern (no 7‑halogen, low molecular weight), this compound serves as an attractive starting point for lead optimization campaigns. Medicinal chemists can use it as a core scaffold for systematic SAR exploration—introducing substituents at the 7‑, 8‑, or 9‑positions while monitoring changes in potency, selectivity, and pharmacokinetic properties [1]. Its reduced lipophilicity relative to 7‑halogenated analogs may translate into better developability profiles.

Anti‑Inflammatory Screening in Chondrocyte and In Vivo Edema Models

Given the established anti‑inflammatory activity of the chromeno[2,3‑b]pyridine class, this compound is a candidate for evaluation in TNF‑α‑induced nitric oxide production assays and carrageenan‑induced paw edema models [2]. Procurement for these assays is justified by the class‑level evidence, with the expectation that the 4‑chlorobenzyl substitution may modulate potency relative to previously tested analogs.

Chemical Biology Probe for Kinase Selectivity Profiling

The combination of a chromeno[2,3‑b]pyridine core and a 4‑chlorobenzyl carboxamide side chain creates a unique pharmacophore that may engage kinase hinge regions differently than common pyrrolo[2,3‑b]pyridine or pyrimidine scaffolds. This compound can be deployed in broad‑panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify novel kinase targets and assess selectivity against the JAK family [1].

Quote Request

Request a Quote for N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.